Cas no 72770-11-7 (2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)-)

2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)-
- (E)-3-(4-pentylphenyl)but-2-enoic acid
- 2-Butenoic acid, 3-(4-pentylphenyl)-, (2E)-
- SCHEMBL2487907
- 72770-11-7
- CRVLBCGJELEIKF-VAWYXSNFSA-N
- E)-3-(4-pentylphenyl)but-2-enoic acid
- SR-01000398910
- SCHEMBL2487902
- SR-01000398910-1
- 800-058-4
- AKOS001567932
- (E)-3-(4-pentylphenyl)but-2-enoicacid
- (2E)-3-(4-pentylphenyl)but-2-enoic acid
- (E)-3-(4-pentylphenyl) but-2-enoic acid
-
- MDL: MFCD01244953
- Inchi: InChI=1S/C15H20O2/c1-3-4-5-6-13-7-9-14(10-8-13)12(2)11-15(16)17/h7-11H,3-6H2,1-2H3,(H,16,17)/b12-11+
- InChI Key: CRVLBCGJELEIKF-VAWYXSNFSA-N
- SMILES: CCCCCC1=CC=C(C=C1)/C(=C/C(=O)O)/C
Computed Properties
- Exact Mass: 232.146329876Da
- Monoisotopic Mass: 232.146329876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 37.3Ų
2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1254939-5g |
(E)-3-(4-Pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 5g |
$1600 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643690-250mg |
(E)-3-(4-pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 250mg |
¥1589.00 | 2024-07-29 | |
1PlusChem | 1P01EXMO-25g |
(E)-3-(4-Pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 25g |
$4168.00 | 2024-04-21 | |
1PlusChem | 1P01EXMO-1g |
(E)-3-(4-Pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 1g |
$368.00 | 2024-04-21 | |
A2B Chem LLC | AX75584-5g |
(E)-3-(4-pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 5g |
$950.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643690-1g |
(E)-3-(4-pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 1g |
¥3122.00 | 2024-07-29 | |
eNovation Chemicals LLC | Y1254939-1g |
(E)-3-(4-Pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 1g |
$630 | 2025-02-26 | |
eNovation Chemicals LLC | Y1254939-5g |
(E)-3-(4-Pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 5g |
$1695 | 2025-02-26 | |
eNovation Chemicals LLC | Y1254939-25g |
(E)-3-(4-Pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 25g |
$6225 | 2024-06-05 | |
eNovation Chemicals LLC | Y1254939-1g |
(E)-3-(4-Pentylphenyl)but-2-enoic acid |
72770-11-7 | 98% | 1g |
$595 | 2024-06-05 |
2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- Related Literature
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
Additional information on 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)-
Recent Advances in the Study of 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- (CAS: 72770-11-7)
The compound 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- (CAS: 72770-11-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies exploring its potential applications in drug development and therapeutic interventions. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and characterization of 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)-, with particular emphasis on its biological activity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the molecular structure and purity of the compound. These efforts have laid the groundwork for further investigations into its pharmacological properties.
One of the key areas of interest has been the compound's potential as an anti-inflammatory agent. In vitro studies have demonstrated that 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- exhibits significant inhibitory effects on pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders. Mechanistic studies have revealed that the compound modulates key signaling pathways, including the NF-κB pathway, which plays a central role in inflammation.
In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)-. Preliminary findings indicate that the compound induces apoptosis in certain cancer cell lines, with minimal cytotoxicity to normal cells. These results highlight its potential as a targeted therapeutic agent, although further in vivo studies are required to validate these observations.
The pharmacokinetic profile of 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- has also been investigated. Studies have shown that the compound exhibits favorable absorption and distribution characteristics, with moderate plasma protein binding. However, its metabolic stability and elimination pathways remain areas of active research, as these factors are critical for determining its suitability as a drug candidate.
Despite these promising findings, challenges remain in the development of 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles.
In conclusion, the latest research on 2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)- (CAS: 72770-11-7) underscores its potential as a versatile molecule with applications in inflammation and cancer therapy. Continued investigation into its mechanisms of action, pharmacokinetics, and safety profile will be crucial for advancing its development. This compound represents a promising avenue for future drug discovery efforts in the chemical biology and pharmaceutical fields.
72770-11-7 (2-BUTENOIC ACID, 3-(4-PENTYLPHENYL)-, (E)-) Related Products
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 4770-00-7(3-cyano-4-nitroindole)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
